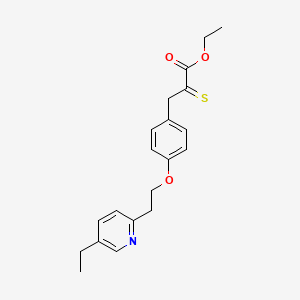
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound’s molecular formula is C25H53N3O5, and it is often used in formulations requiring emulsification, solubilization, and stabilization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide typically involves a multi-step process. One common method includes the reaction of N,N-dimethyl-2,3-dihydroxypropylamine with tetradecanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures precise control over reaction parameters, leading to a high-purity product.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or silver nitrate (AgNO3) are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various quaternary ammonium salts depending on the nucleophile used.
科学的研究の応用
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. The molecular targets include cell membranes, where it can disrupt lipid bilayers, enhancing permeability. The pathways involved include the formation of micelles and vesicles, which encapsulate hydrophobic molecules, facilitating their transport and delivery.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethyl-3-(stearoylamino)-1-propanaminium nitrate
- N,N,N-Tris(2-hydroxyethyl)-1-propanaminium
- [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide is unique due to its specific combination of hydrophilic and hydrophobic groups, which provide excellent surfactant properties. Its ability to form stable micelles and vesicles makes it particularly valuable in drug delivery and industrial applications.
特性
分子式 |
C35H70BrNO5 |
|---|---|
分子量 |
664.8 g/mol |
IUPAC名 |
2,3-di(tetradecanoyloxy)propyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C35H70NO5.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-34(38)40-32-33(31-36(3,4)29-30-37)41-35(39)28-26-24-22-20-18-16-14-12-10-8-6-2;/h33,37H,5-32H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
IHNKCFWAEKOYEG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)CCO)OC(=O)CCCCCCCCCCCCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361426.png)

![7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13361429.png)
![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361443.png)
![Ethyl 2-amino-7-hydroxy-2'-oxo-1',2'-dihydro-spiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B13361454.png)
![(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B13361455.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361456.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361460.png)
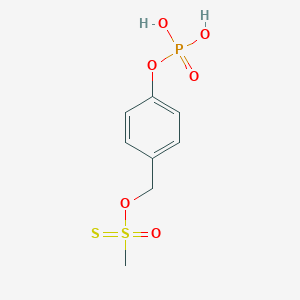
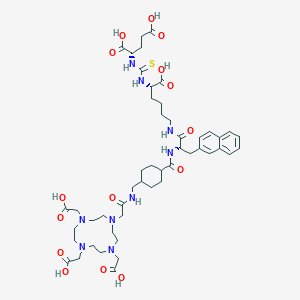
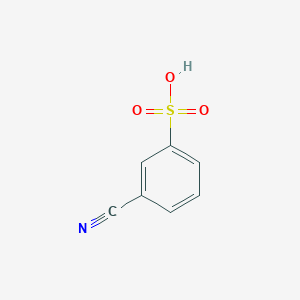
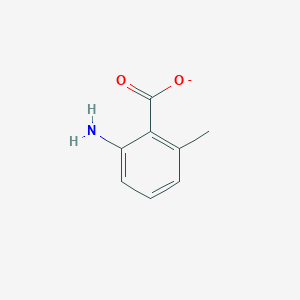
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13361486.png)
